molecular formula C27H22F2N4O3 B2714165 2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-methoxybenzyl)acetamide CAS No. 950392-26-4

2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2714165
CAS No.: 950392-26-4
M. Wt: 488.495
InChI Key: SFIAAINIYGAJSJ-UHFFFAOYSA-N
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Description

2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C27H22F2N4O3 and its molecular weight is 488.495. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research on structurally related compounds, such as those involving amide-containing isoquinoline derivatives, has focused on understanding their structural aspects and properties. For example, studies have shown how these compounds interact with different acids to form gels or crystalline solids, indicating potential applications in material science for creating novel materials with specific properties. These interactions are influenced by the molecular structure and the presence of functional groups, suggesting that our compound of interest could also exhibit unique physicochemical properties suitable for material science research (Karmakar, Sarma, & Baruah, 2007).

Fluorescence and Sensing Applications

Another area of research interest involves the development of fluorescent sensors for detecting metal ions. Compounds with quinoline and pyrazoloquinolinone structures have been designed as fluorescent sensors, showcasing high selectivity and sensitivity. This suggests potential applications for our compound in the development of novel sensors for environmental monitoring, biomedical imaging, or diagnostic assays (Gu et al., 2014).

Antimicrobial and Antitubercular Activity

Derivatives of quinoline and related heterocyclic compounds have been explored for their antimicrobial and antitubercular activities. This highlights a significant area of research where our compound could be investigated for its potential therapeutic applications, especially in combating resistant strains of bacteria and other pathogens. For instance, hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole demonstrated potent antitubercular activity against Mycobacterium tuberculosis (Kantevari et al., 2011).

Anticancer Research

Compounds featuring fluoro substituents and quinoline rings have been synthesized and evaluated for their anticancer activity. For example, novel fluoro-substituted benzo[b]pyrans showed significant activity against lung cancer cell lines, suggesting a promising avenue for the compound to be evaluated as a potential anticancer agent (Hammam et al., 2005).

Properties

IUPAC Name

2-[8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F2N4O3/c1-36-21-4-2-3-18(11-21)13-30-25(34)16-33-27(35)23-15-32(14-17-5-7-19(28)8-6-17)24-10-9-20(29)12-22(24)26(23)31-33/h2-12,15H,13-14,16H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIAAINIYGAJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.